N-(pyridin-4(1H)-ylidene)-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyridin-4(1H)-ylidene)-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-4(1H)-ylidene)-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of a pyridine derivative with a thiazoloazepine precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the production process and ensuring the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-4(1H)-ylidene)-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
N-(pyridin-4(1H)-ylidene)-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(pyridin-4(1H)-ylidene)-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type tricationic compound with similar pyridine moieties.
N-(pyridin-2-yl)amides: Compounds with pyridine and amide functionalities, known for their varied medicinal applications.
1H-Pyrazolo[3,4-b]pyridines: Heterocyclic compounds with pyrazole and pyridine rings, known for their biomedical applications.
Uniqueness
N-(pyridin-4(1H)-ylidene)-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxamide is unique due to its combination of pyridine and thiazoloazepine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H18N4OS |
---|---|
Molecular Weight |
278.38 g/mol |
IUPAC Name |
N-piperidin-4-ylidene-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-2-carboxamide |
InChI |
InChI=1S/C13H18N4OS/c18-12(16-9-1-5-14-6-2-9)13-17-10-3-7-15-8-4-11(10)19-13/h14-15H,1-8H2 |
InChI Key |
NXHWURGHIOSBIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1=NC(=O)C2=NC3=C(S2)CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.